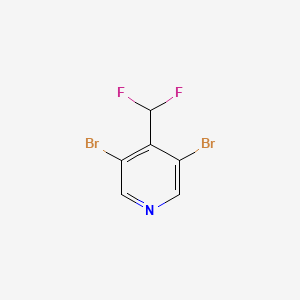

3,5-Dibromo-4-(difluoromethyl)pyridine

Descripción

Propiedades

Fórmula molecular |

C6H3Br2F2N |

|---|---|

Peso molecular |

286.90 g/mol |

Nombre IUPAC |

3,5-dibromo-4-(difluoromethyl)pyridine |

InChI |

InChI=1S/C6H3Br2F2N/c7-3-1-11-2-4(8)5(3)6(9)10/h1-2,6H |

Clave InChI |

RLRAUAVFQHWDSG-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=C(C=N1)Br)C(F)F)Br |

Origen del producto |

United States |

3,5-Dibromo-4-(difluoromethyl)pyridine CAS 1805252-89-4 physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dibromo-4-(difluoromethyl)pyridine

Introduction: A Scaffold of Growing Importance in Medicinal Chemistry

3,5-Dibromo-4-(difluoromethyl)pyridine is a halogenated pyridine derivative that has emerged as a valuable building block for researchers in drug discovery and development. The pyridine scaffold itself is a cornerstone in pharmaceuticals, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The introduction of a difluoromethyl (-CHF₂) group and two bromine atoms onto this core structure imparts a unique combination of properties. The -CHF₂ group, a bioisostere of a hydroxyl or thiol group, can enhance metabolic stability, modulate acidity, and increase lipophilicity, thereby improving a molecule's pharmacokinetic profile.[2] The bromine atoms serve as versatile synthetic handles, allowing for the strategic introduction of further molecular complexity through cross-coupling reactions.[2][3]

This guide provides a comprehensive analysis of the known and anticipated physical properties of 3,5-Dibromo-4-(difluoromethyl)pyridine. While extensive experimental data for this specific molecule is not widely published, we can infer many of its key characteristics based on established principles of physical organic chemistry and data from analogous structures. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge needed to effectively utilize this compound in their synthetic and medicinal chemistry programs.

Core Physicochemical Data

| Property | Value / Predicted Behavior | Comments and Rationale |

| CAS Number | 1805252-89-4[4] | A unique numerical identifier for this specific chemical substance. |

| Molecular Formula | C₆H₃Br₂F₂N | Derived from its chemical structure. |

| Molecular Weight | 270.90 g/mol | Calculated from the atomic weights of its constituent atoms. |

| Appearance | Predicted: White to off-white solid | Halogenated aromatic compounds of this molecular weight are typically solids at room temperature. |

| Melting Point | Not reported. Predicted: >50 °C | The presence of two bromine atoms and a polar pyridine ring likely leads to a crystalline solid with a melting point above room temperature. This would be determined experimentally via Differential Scanning Calorimetry (DSC). |

| Boiling Point | Not reported. Predicted: >200 °C | Expected to be high due to its molecular weight and polarity. Likely to decompose before boiling at atmospheric pressure. |

| Solubility | Predicted: Poorly soluble in water; Soluble in organic solvents (e.g., DCM, THF, DMSO, DMF). | The hydrophobic bromine and difluoromethyl groups will limit aqueous solubility. The polar pyridine nitrogen allows for solubility in polar aprotic organic solvents. |

| Lipophilicity (LogP) | Not reported. Predicted: 2.0 - 3.5 | The two bromine atoms and the difluoromethyl group significantly increase lipophilicity compared to unsubstituted pyridine. An estimated value can be calculated using computational models, but experimental determination via a shake-flask or HPLC method is recommended. |

| pKa (of the pyridinium ion) | Not reported. Predicted: 1.0 - 2.5 | The electron-withdrawing effects of the two bromine atoms and the difluoromethyl group will significantly decrease the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2).[5] |

Structural and Spectroscopic Characterization

While specific spectra are not publicly available, the following outlines the expected spectroscopic characteristics that would be used to confirm the identity and purity of 3,5-Dibromo-4-(difluoromethyl)pyridine.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region. The proton at the 2-position and the proton at the 6-position should appear as singlets or very narrowly split doublets. The difluoromethyl group will present as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR will show a doublet, corresponding to the two equivalent fluorine atoms coupled to the single proton of the difluoromethyl group.

-

¹³C NMR: The carbon NMR will show six distinct signals. The carbon of the difluoromethyl group will appear as a triplet due to C-F coupling. The signals for the brominated carbons (C3 and C5) will be downfield.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks), which is a definitive confirmation of its dibrominated nature.

Experimental Protocols for Physicochemical Property Determination

For researchers requiring precise experimental data, the following standard protocols are recommended.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-3 mg of 3,5-Dibromo-4-(difluoromethyl)pyridine into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Protocol 2: Workflow for Aqueous Solubility Determination (Thermodynamic Method)

The following workflow outlines the steps for determining the thermodynamic solubility of the compound, a critical parameter for drug development.

Caption: Workflow for determining thermodynamic aqueous solubility.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3,5-Dibromo-4-(difluoromethyl)pyridine is not widely available, precautions for handling halogenated pyridines should be strictly followed.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid inhalation of dust and contact with skin and eyes.[8] Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[8] Inert atmosphere storage (e.g., under argon or nitrogen) is recommended to prevent potential degradation.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion and Future Outlook

3,5-Dibromo-4-(difluoromethyl)pyridine is a compound with significant potential in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. Its physical properties are dictated by the interplay of the polar pyridine ring and the hydrophobic, electron-withdrawing bromo and difluoromethyl substituents. While a comprehensive experimental dataset is yet to be established in the literature, this guide provides a robust framework of predicted properties and validated methods for their determination. As the use of this and similar fluorinated building blocks continues to grow, a deeper understanding of their physicochemical characteristics will be indispensable for the rational design of the next generation of bioactive molecules.

References

- BenchChem. (n.d.). Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide.

- Jubilant Ingrevia Limited. (n.d.). 2-Bromopyridine Safety Data Sheet.

- Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.

- Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry.

- BenchChem. (n.d.). Basic photophysical properties of substituted pyridine compounds.

- Cole-Parmer. (2005). Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95.

- (2013). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features.

- ResearchGate. (n.d.). Part A. Properties and Reactions of Pyridines.

- (n.d.). 3 - SAFETY DATA SHEET.

- Durham Tech. (2012). SAFETY DATA SHEET.

- BLD Pharm. (n.d.). 114468-05-2|3-Bromo-4-(difluoromethyl)pyridine.

- ACS Publications. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development.

- The Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N -.

- BLDpharm. (n.d.). 1805252-89-4|3,5-Dibromo-4-(difluoromethyl)pyridine.

- Sigma-Aldrich. (n.d.). 3,5-Difluoro-4-(trifluoromethyl)pyridine.

- NIH. (n.d.). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. PMC.

- Fluorochem. (n.d.). 3-Bromo-4-(difluoromethyl)pyridine (CAS 114468-05-2).

- ChemicalBook. (n.d.). 3,5-Dibromo-4-methylpyridine synthesis.

- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 2,5-Dibromo-3-(trifluoromethyl)pyridine.

- (n.d.). 924649-13-8(3,5-二溴-4-(1,3-二氧戊环-2-基)吡啶).

- ResearchGate. (2023). (PDF) Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- BenchChem. (n.d.). Application Notes: Derivatization of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine for Medicinal Chemistry.

- PMC. (n.d.). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1805252-89-4|3,5-Dibromo-4-(difluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 5. d-nb.info [d-nb.info]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. 114468-05-2|3-Bromo-4-(difluoromethyl)pyridine|BLD Pharm [bldpharm.com]

1H and 19F NMR chemical shifts of 3,5-Dibromo-4-(difluoromethyl)pyridine

In-Depth Technical Guide: 1H and 19F NMR Chemical Shifts of 3,5-Dibromo-4-(difluoromethyl)pyridine

Executive Summary

3,5-Dibromo-4-(difluoromethyl)pyridine is a highly specialized heterocyclic building block. The difluoromethyl ( −CHF2 ) group acts as a lipophilic bioisostere for alcohols and thiols, making it a critical moiety in modern drug design and agrochemical development. Furthermore, the 3,5-dibromopyridine scaffold is highly valued in cross-coupling reactions and electroorganic synthesis[1]. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming the integrity of this compound before downstream functionalization.

This whitepaper provides a comprehensive, causality-driven guide to assigning and interpreting the 1H and 19F NMR spectra of 3,5-Dibromo-4-(difluoromethyl)pyridine, grounded in a self-validating experimental framework.

Structural & Symmetry Analysis

Before analyzing the spectral data, we must establish the molecular symmetry, as it dictates the magnetic equivalence of the nuclei.

-

Symmetry Group : The molecule possesses C2v symmetry along the axis passing through the nitrogen atom (C1) and the C4 carbon.

-

Magnetic Equivalence : Due to this symmetry, the protons at positions C2 and C6 are chemically and magnetically equivalent. Similarly, the two fluorine atoms within the −CHF2 group are equivalent. This symmetry significantly simplifies the resulting spectra, reducing the number of expected signals and preventing complex second-order coupling effects.

Spectral Data & Causality

1H NMR Spectroscopy

The 1H NMR spectrum of this compound is remarkably clean, consisting of only two distinct signals.

Table 1: Quantitative 1H NMR Data Summary

| Nucleus Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( J ) |

| C2-H, C6-H | 8.70 – 8.90 | Singlet (s) | 2H | N/A |

| C4-CHF₂ | 6.80 – 7.20 | Triplet (t) | 1H | 2JHF ≈ 54.0 – 56.0 Hz |

-

Causality of the H2/H6 Shift : The protons at C2 and C6 appear in the highly deshielded region (~8.80 ppm). This is driven by three compounding electron-withdrawing effects: the inductive pull of the adjacent electronegative pyridine nitrogen, the ortho-bromine atoms, and the para-difluoromethyl group. These factors severely deplete the local electron density, stripping diamagnetic shielding from the protons.

-

Causality of the −CHF2 Splitting : The single proton in the difluoromethyl group is geminally coupled to two equivalent spin-½ 19F nuclei. According to the N+1 rule, this results in a triplet (1:2:1 intensity ratio). The large gyromagnetic ratio of fluorine results in a massive geminal coupling constant ( 2JHF ) of approximately 55 Hz[2].

19F NMR Spectroscopy

Fluorine-19 is a highly sensitive spin-½ nucleus (100% natural abundance). The chemical shift range for 19F is vast, but aryl-difluoromethyl groups predictably resonate within a specific window[3].

Table 2: Quantitative 19F NMR Data Summary

| Nucleus Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( J ) |

| C4-CHF₂ | -109.0 to -115.0 | Doublet (d) | 2F | 2JHF ≈ 54.0 – 56.0 Hz |

-

Causality of the 19F Shift : The 19F chemical shift is primarily governed by paramagnetic shielding terms. For Ar−CHF2 systems, the signal typically manifests between -109.0 and -115.0 ppm relative to CFCl3 [4],[5].

-

Causality of the 19F Splitting : The two equivalent fluorine atoms are split by the single geminal proton, resulting in a doublet (1:1 intensity ratio).

Caption: Logical relationship of geminal spin-spin coupling in the difluoromethyl group.

Self-Validating Experimental Protocol

A core tenet of rigorous analytical chemistry is the establishment of a self-validating system. By acquiring both the 1H and 19F (proton-coupled) spectra, the analyst creates a closed-loop verification mechanism. The 2JHF scalar coupling is an intrinsic, field-independent property of the molecule's spin system; therefore, the coupling constant measured in the 1H triplet must be mathematically identical to the coupling constant measured in the 19F doublet. If these values deviate by more than the digital resolution of the instrument, the assignment is incorrect, or the sample contains overlapping impurities.

Step-by-Step Methodology

-

Sample Preparation : Dissolve 5–10 mg of the compound in 0.6 mL of Chloroform-d ( CDCl3 ). Expert Insight: CDCl3 is selected over protic solvents (like Methanol-d4) to prevent any potential deuterium exchange with the slightly acidic −CHF2 proton. Add 0.1% Tetramethylsilane (TMS) as the 1H internal standard (0.00 ppm).

-

Tuning and Matching : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe specifically for 1H (400 MHz) and 19F (~376 MHz) to maximize the signal-to-noise ratio.

-

Locking and Shimming : Achieve a stable deuterium lock on the CDCl3 solvent signal. Shim the Z -axis gradients until the solvent peak width at half-height ( w1/2 ) is < 1.0 Hz.

-

1H NMR Acquisition : Execute a standard 1D 1H pulse sequence (e.g., zg30). Utilize a relaxation delay (D1) of 2.0 seconds and acquire 16 scans.

-

19F NMR Acquisition (Critical Step) : Execute a 1D 19F pulse sequence without proton decoupling. Expert Insight: While decoupling simplifies spectra, it destroys the crucial 2JHF splitting information required for our self-validating cross-check. Use a longer D1 of 3.0 seconds (fluorinated aromatics exhibit longer T1 relaxation times) and acquire 64 scans.

-

Data Processing : Apply a Fourier transform with a 0.3 Hz exponential line broadening function to both datasets. Phase the spectra manually, integrate the signals, and extract the J -couplings to confirm the ~55 Hz match.

Caption: Self-validating experimental workflow for parallel 1H and 19F NMR acquisition.

References[1] Cathodic Corrosion of Metal Electrodes—How to Prevent It in Electroorganic Synthesis, Chemical Reviews - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00226[3]A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals, BenchChem. URL: 2]">https://www.benchchem.com[2]19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole, PMC - National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222340/[4]Tandem Hydrogen‐Borrowing Dehydrogenative Coupling and Hydrodefluorination, ResearchGate. URL: https://www.researchgate.net/publication/377541123_Tandem_Hydrogen-Borrowing_Dehydrogenative_Coupling_and_Hydrodefluorination[5]Electrochemical Mono-Deuterodefluorination of Trifluoromethyl Aromatic Compounds with Deuterium Oxide, Chinese Chemical Society. URL: https://www.chinesechemsoc.org/doi/10.31635/ccschem.023.202302835

A Technical Guide to the Structural Elucidation of 3,5-Dibromo-4-(difluoromethyl)pyridine: A Prospective X-ray Crystallographic Analysis

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 3,5-Dibromo-4-(difluoromethyl)pyridine, a compound of significant interest in medicinal chemistry and drug development. While a definitive crystal structure for this specific molecule is not yet publicly available, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and subsequent single-crystal X-ray diffraction (XRD) analysis. Drawing upon established protocols and crystallographic data from the closely related analog, 3,5-Dibromo-4-methylpyridine, we present a prospective analysis of the anticipated structural features and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical experimental workflow and an in-depth discussion of the theoretical underpinnings of the structural analysis.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The introduction of fluorine-containing functional groups into organic molecules is a widely employed strategy in modern drug design. The difluoromethyl group (CHF2), in particular, is of great interest as it can significantly modulate the physicochemical properties of a parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Pyridine scaffolds are ubiquitous in pharmaceuticals, and the precise placement of a difluoromethyl group on the pyridine ring can lead to the development of novel therapeutic agents, including potent kinase inhibitors.[2]

3,5-Dibromo-4-(difluoromethyl)pyridine serves as a valuable building block in the synthesis of such compounds, with the bromine atoms providing reactive sites for further molecular elaboration through cross-coupling reactions.[3] A detailed understanding of its three-dimensional structure is paramount for rational drug design, as it provides insights into the molecule's conformation, potential intermolecular interactions, and solid-state packing, all of which can influence its behavior in a biological system.

Synthesis and Crystallization

Synthetic Approach

Crystallization Protocol: The Key to High-Quality Diffraction Data

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structural elucidation. The following is a generalized, yet effective, protocol for the crystallization of a small organic molecule like 3,5-Dibromo-4-(difluoromethyl)pyridine.

Experimental Protocol: Slow Evaporation Method

-

Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane) to determine the solubility of the compound. The ideal solvent is one in which the compound is sparingly soluble at room temperature.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as nucleation sites and hinder the growth of single crystals.

-

Crystal Growth: Cover the vial with a cap that has been pierced with a fine needle to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

-

Monitoring and Harvesting: Monitor the vial over several days to weeks for the formation of well-defined, single crystals. Once suitable crystals have formed, carefully harvest them using a cryo-loop.

Single-Crystal X-ray Diffraction Analysis

Data Collection

High-quality diffraction data is the foundation of an accurate crystal structure determination. The following outlines the key steps in the data collection process.

Experimental Protocol: Data Collection

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection Conditions: Data is typically collected at a low temperature (e.g., 100-150 K) using a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å).[4]

-

Data Acquisition: A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as absorption.[4]

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure. This is typically accomplished using specialized software packages. The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.[5][6][7]

Workflow for Structure Solution and Refinement

Caption: Workflow for X-ray crystal structure determination.

Prospective Crystal Structure Analysis of 3,5-Dibromo-4-(difluoromethyl)pyridine

In the absence of a published structure for the title compound, we can draw valuable insights from the crystal structure of its close analog, 3,5-Dibromo-4-methylpyridine.[8]

Anticipated Molecular Geometry

The pyridine ring is expected to be essentially planar. The C-Br and C-C bond lengths should be within the expected ranges for such compounds. The key difference will be the geometry of the substituent at the 4-position. The C-F bond lengths in the difluoromethyl group are anticipated to be in the range of 1.33-1.36 Å, and the F-C-F bond angle is expected to be approximately 105-107°.

Comparative Crystallographic Data

The following table presents the known crystallographic data for 3,5-Dibromo-4-methylpyridine, which can serve as a benchmark for what might be expected for 3,5-Dibromo-4-(difluoromethyl)pyridine.[8]

| Parameter | 3,5-Dibromo-4-methylpyridine [8] |

| Chemical Formula | C₆H₅Br₂N |

| Formula Weight | 250.91 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 14.178 (3) |

| b (Å) | 6.9187 (18) |

| c (Å) | 7.6407 (12) |

| V (ų) | 749.5 (3) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 10.72 |

Intermolecular Interactions

The solid-state packing of 3,5-Dibromo-4-(difluoromethyl)pyridine will be dictated by a combination of intermolecular interactions. Based on the structure of 3,5-Dibromo-4-methylpyridine, we can anticipate the following:[8]

-

Halogen Bonding: The bromine atoms are likely to participate in halogen bonding interactions, either with the nitrogen atom of an adjacent pyridine ring (Br···N) or with other bromine atoms (Br···Br).[8] These interactions are known to play a significant role in the crystal engineering of halogenated compounds.[9]

-

π-π Stacking: The aromatic pyridine rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.[8]

-

Hydrogen Bonding: The hydrogen atom of the difluoromethyl group could potentially participate in weak C-H···F or C-H···N hydrogen bonds.

Diagram of Potential Intermolecular Interactions

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

The structural elucidation of 3,5-Dibromo-4-(difluoromethyl)pyridine through single-crystal X-ray diffraction is a critical step in understanding its chemical behavior and potential applications in drug development. This guide has provided a comprehensive, albeit prospective, overview of the entire process, from synthesis and crystallization to data analysis and the interpretation of structural features. By following the outlined protocols and leveraging the insights gained from the closely related 3,5-Dibromo-4-methylpyridine, researchers will be well-equipped to determine the definitive crystal structure of this important synthetic building block. The resulting structural information will undoubtedly aid in the rational design of novel and more effective therapeutic agents.

References

- Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N - The Royal Society of Chemistry.

-

Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors | Organic Process Research & Development - ACS Publications. Available at: [Link]

-

3,5-Dibromo-4-methylpyridine - ChemBK. Available at: [Link]

-

(PDF) 3,5-Dibromo-4-methylpyridine - ResearchGate. Available at: [Link]

-

Chemistry International - IUPAC. Available at: [Link]

-

Short Guide to CIFs - CCDC. Available at: [Link]

-

CIF - Crystallographic Information Framework | DCC - Digital Curation Centre. Available at: [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. Available at: [Link]

-

2-Bromo-3,5-difluoropyridine | C5H2BrF2N | CID 2783241 - PubChem. Available at: [Link]

-

Chemists develop New method for introducing fluorinated components into molecules. Available at: [Link]

-

Crystallography Open Database: Search results. Available at: [Link]

-

Single-crystal X-ray diffraction dataset for 3,5-difluoro-2,6-bis(4-iodophenoxy) - PMC. Available at: [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. Available at: [Link]

-

X-Ray Diffraction - Mineralogy Database. Available at: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available at: [Link]

-

Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. Available at: [Link]

Sources

- 1. Chemists develop New method for introducing fluorinated components into molecules | EurekAlert! [eurekalert.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. publications.iupac.org [publications.iupac.org]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Single-crystal X-ray diffraction dataset for 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

Mass spectrometry fragmentation pathways for 3,5-Dibromo-4-(difluoromethyl)pyridine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 3,5-Dibromo-4-(difluoromethyl)pyridine

Executive Summary

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for 3,5-Dibromo-4-(difluoromethyl)pyridine. As a critical building block in contemporary chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, understanding its mass spectrometric behavior is paramount for unambiguous identification and quality control. This document, intended for researchers and drug development professionals, elucidates the characteristic fragmentation patterns by deconstructing the molecule into its core components: the dibrominated pyridine ring and the difluoromethyl substituent. We will explore the primary fragmentation mechanisms, including halogen loss, cleavage of the C-F and C-H bonds within the difluoromethyl group, and subsequent pyridine ring fission. The discussion is grounded in fundamental principles of mass spectrometry and supported by data from analogous structures. Visual diagrams of the fragmentation pathways, a summary table of key ions, and a detailed experimental protocol are provided to serve as a practical reference for laboratory applications.

Introduction to the Analyte and Method

3,5-Dibromo-4-(difluoromethyl)pyridine is a halogenated heterocyclic compound of increasing interest in medicinal chemistry and materials science. Its structural complexity, featuring two heavy bromine isotopes and a difluoromethyl group, presents a unique and highly characteristic signature in mass spectrometry. Electron Ionization (EI) is the chosen method for this analysis due to its high energy, which induces extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure.[1][2] The energetic instability of the initially formed molecular ion radical (M•+) causes it to break apart into smaller, more stable charged fragments and neutral radicals.[3] By analyzing the mass-to-charge ratio (m/z) of these fragment ions, we can deduce the molecule's original structure and connectivity.

The Molecular Ion and Halogen Isotopic Signature

The first and most crucial observation in the mass spectrum of 3,5-Dibromo-4-(difluoromethyl)pyridine is the molecular ion (M•+) cluster. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively).[1] The presence of two bromine atoms in the molecule results in a highly characteristic triplet of peaks for any bromine-containing fragment:

-

M•+ peak: Contains two ⁷⁹Br isotopes.

-

[M+2]•+ peak: Contains one ⁷⁹Br and one ⁸¹Br isotope.

-

[M+4]•+ peak: Contains two ⁸¹Br isotopes.

The relative intensities of these peaks will be approximately 1:2:1, providing an immediate and self-validating confirmation of the presence of two bromine atoms in the ion.[4]

Calculated Molecular Weight:

-

Formula: C₆H₃Br₂F₂N

-

Monoisotopic Mass (using ⁷⁹Br): 284.86 g/mol

Therefore, the molecular ion cluster is expected to appear at m/z 285, 287, and 289.

Predicted Fragmentation Pathways

The fragmentation of 3,5-Dibromo-4-(difluoromethyl)pyridine is predicted to proceed through several competing and sequential pathways, driven by the relative bond strengths and the stability of the resulting fragments.

Pathway A: Sequential Halogen Loss

The Carbon-Bromine bond is typically the weakest covalent bond in such a molecule, making its cleavage a highly favorable initial fragmentation step.[5]

-

Loss of the first Bromine radical (•Br): The molecular ion can readily lose a bromine radical to form a more stable, even-electron cation. This will be a major fragmentation pathway.

-

Neutral Loss: •Br (79 or 81 u)

-

Resulting Ion: [C₆H₃BrF₂N]⁺ at m/z 206 (and 208)

-

-

Loss of the second Bromine radical (•Br): The [M-Br]⁺ ion can subsequently lose the second bromine radical.

-

Neutral Loss: •Br (79 or 81 u)

-

Resulting Ion: [C₆H₃F₂N]⁺ at m/z 127

-

Pathway B: Fragmentation Involving the Difluoromethyl Group

The difluoromethyl group (-CHF₂) offers several fragmentation possibilities.

-

Loss of a Fluorine radical (•F): While the C-F bond is strong, its cleavage can lead to a stabilized cation. Loss of •F from the molecular ion or subsequent fragments is a possible, though likely less favored, initial step compared to •Br loss.

-

Neutral Loss: •F (19 u)

-

Resulting Ion from [M-Br]⁺: [C₆H₃BrFN]⁺ at m/z 187 (and 189)

-

-

Loss of Hydrogen Fluoride (HF): A common fragmentation for fluoroalkanes is the elimination of a neutral HF molecule. This rearrangement is often observed.

-

Neutral Loss: HF (20 u)

-

Resulting Ion from [M-Br]⁺: [C₆H₂BrFN]⁺ at m/z 186 (and 188)

-

-

Loss of the entire Difluoromethyl radical (•CHF₂): Cleavage of the C-C bond between the pyridine ring and the difluoromethyl group is also a probable event.

-

Neutral Loss: •CHF₂ (51 u)

-

Resulting Ion: [C₅H₂Br₂N]⁺ (3,5-Dibromopyridinyl cation) at m/z 234 (and 236, 238)

-

Pathway C: Pyridine Ring Fission

Following the initial loss of substituents, the remaining pyridine ring can undergo fragmentation. A characteristic fragmentation pattern for pyridines is the loss of hydrogen cyanide (HCN).

-

Loss of HCN from [M-2Br]⁺: The debrominated ion at m/z 127 can undergo ring cleavage.

-

Neutral Loss: HCN (27 u)

-

Resulting Ion: [C₅H₂F₂]⁺ at m/z 100

-

Visualization of Fragmentation Pathways

The following diagrams illustrate the primary predicted fragmentation cascades.

Caption: Primary fragmentation pathways for 3,5-Dibromo-4-(difluoromethyl)pyridine.

Summary of Key Predicted Fragments

The following table summarizes the most likely fragment ions to be observed in the EI mass spectrum.

| m/z (Monoisotopic) | Proposed Fragment Ion | Neutral Loss | Pathway | Notes |

| 285 / 287 / 289 | [C₆H₃Br₂F₂N]⁺• | - | - | Molecular Ion (M•+). Characteristic 1:2:1 isotopic pattern. |

| 234 / 236 / 238 | [C₅H₂Br₂N]⁺ | •CHF₂ | B | Loss of the difluoromethyl radical. Isotopic pattern confirms two Br atoms. |

| 206 / 208 | [C₆H₃BrF₂N]⁺ | •Br | A | Loss of one bromine radical. Expected to be a major fragment. |

| 186 / 188 | [C₆H₂BrFN]⁺• | •Br, HF | A, B | Loss of •Br followed by elimination of neutral HF. |

| 127 | [C₆H₃F₂N]⁺ | 2 x •Br | A | Sequential loss of both bromine radicals. |

| 100 | [C₅H₂F₂]⁺ | 2 x •Br, HCN | A, C | Loss of both Br atoms followed by ring fission (loss of HCN). |

Experimental Protocol for EI-MS Analysis

This protocol outlines a standardized methodology for acquiring a high-quality EI mass spectrum of the title compound. The causality behind these choices is to ensure sufficient volatilization without thermal degradation and to use standard EI conditions for library comparability.

Objective: To obtain a reproducible electron ionization mass spectrum of 3,5-Dibromo-4-(difluoromethyl)pyridine, detailing the molecular ion and its fragmentation pattern.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a magnetic sector, quadrupole, or time-of-flight (TOF) mass spectrometer.

Methodology:

-

Sample Preparation:

-

Dissolve ~1 mg of the solid compound in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Vortex the solution until the sample is fully dissolved. The concentration should be approximately 1 mg/mL. This concentration is optimal to avoid source saturation while providing a strong signal.

-

-

GC-MS Parameters (if applicable):

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C. This temperature is high enough to ensure rapid volatilization of the analyte.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent) is suitable.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program allows for good separation from any potential impurities.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is the standard energy used for EI, which generates extensive, reproducible fragmentation and allows for comparison with spectral libraries.[6]

-

Ion Source Temperature: 230 °C. This temperature prevents condensation of the analyte within the source while minimizing thermal degradation.

-

Mass Range: Scan from m/z 40 to 400. This range will comfortably cover the molecular ion and all predicted major fragments.

-

Solvent Delay: 3 minutes. This prevents the high concentration of the solvent from entering the mass spectrometer, which can cause unnecessary filament wear and source contamination.

-

-

Data Analysis:

-

Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

-

Extract the mass spectrum for the analyte peak.

-

Identify the molecular ion cluster (m/z 285/287/289) and confirm the 1:2:1 isotopic pattern.

-

Identify and assign structures to the major fragment ions based on the predicted pathways outlined in this guide. Compare the observed m/z values and isotopic patterns with the summary table.

-

Caption: Experimental workflow for EI-MS analysis of the target compound.

Conclusion

The electron ionization mass spectrum of 3,5-Dibromo-4-(difluoromethyl)pyridine is predicted to be highly characteristic and informative. The definitive 1:2:1 isotopic cluster of the molecular ion at m/z 285/287/289 provides immediate confirmation of the elemental composition. The primary fragmentation pathways are dominated by the facile and sequential loss of the two bromine atoms, a testament to the relative weakness of the C-Br bond. Secondary fragmentation involving the difluoromethyl group and subsequent fission of the pyridine ring provides further structural confirmation. The data and protocols presented in this guide offer a robust framework for the confident identification and structural elucidation of this compound in a research or quality control setting.

References

-

Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions. PMC. [Link]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes. [Link]

-

3,5-Dibromopyridine. NIST WebBook. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

Spectroscopy and Fragmentation of Undercoordinated Bromoiridates. iOpenShell - University of Southern California. [Link]

-

Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. PubMed. [Link]

-

Mass Spectrometry. MSU Chemistry. [Link]

-

DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE. Romanian Journal of Physics. [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

Interpretation of mass spectra. University of Arizona. [Link]

-

Fragmentation in Mass Spectrometry. YouTube. [Link]

-

Electron ionization and mass spectrometry. YouTube. [Link]

Sources

A Technical Guide to Determining the Solubility Profile of 3,5-Dibromo-4-(difluoromethyl)pyridine in Organic Solvents

Abstract

Understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of process development, formulation, and analytical method design. This guide provides a comprehensive framework for determining the solubility profile of 3,5-Dibromo-4-(difluoromethyl)pyridine, a halogenated and fluorinated pyridine derivative. We will explore the theoretical underpinnings that govern its solubility based on molecular structure, present a detailed, field-proven experimental protocol for quantitative solubility determination using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC), and provide an illustrative, predictive solubility profile in a range of common organic solvents. This document is intended for researchers, chemists, and drug development professionals who require a robust methodology for characterizing the solubility of novel chemical entities.

Introduction: The Significance of a Solubility Profile

3,5-Dibromo-4-(difluoromethyl)pyridine is a specialized chemical entity whose utility in synthetic chemistry, particularly in the creation of more complex molecules for agrochemicals or pharmaceuticals, is intrinsically linked to its behavior in solution. The selection of an appropriate solvent is critical for optimizing reaction kinetics, controlling impurity profiles, and developing effective crystallization and purification strategies. A well-characterized solubility profile is not merely a set of data points; it is a predictive tool that informs critical decisions throughout the development lifecycle.

This guide moves beyond a simple data sheet to provide the causal logic behind solubility phenomena and the practical steps required to measure it accurately. By understanding why 3,5-Dibromo-4-(difluoromethyl)pyridine behaves as it does in different solvent environments, scientists can make more informed, efficient, and successful development choices.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[1] The structure of 3,5-Dibromo-4-(difluoromethyl)pyridine offers several clues to its expected solubility behavior.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a Lewis basic site and can act as a hydrogen bond acceptor. This provides a polar characteristic to the molecule.

-

Bromine Substituents: The two bromine atoms are large, polarizable, and electron-withdrawing. They contribute significantly to the molecular weight and can participate in halogen bonding, but they do not act as hydrogen bond donors or acceptors.

-

Difluoromethyl Group (-CHF2): This group is a key feature. Fluorine is highly electronegative, making the C-F bonds polar. However, the group as a whole is a weak hydrogen bond acceptor and can lower the overall basicity of the pyridine ring. Studies on similar fluorinated compounds show that such substitutions can significantly alter intermolecular interactions.[2][3] The presence of the C-H bond in the difluoromethyl group is generally not acidic enough to act as a significant hydrogen bond donor.

Overall Molecular Polarity Prediction:

Based on its structure, 3,5-Dibromo-4-(difluoromethyl)pyridine can be classified as a molecule of intermediate polarity . The polar pyridine nitrogen and difluoromethyl group are juxtaposed with the large, less polar bromo- and aromatic portions. Therefore, we can predict the following solubility trends:

-

High Solubility: Expected in moderately polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF), which can interact favorably with the polar groups of the molecule without requiring strong hydrogen bonding.

-

Moderate Solubility: Expected in polar protic solvents like methanol and ethanol. While these solvents can hydrogen bond with the pyridine nitrogen, the bulky bromine atoms and the fluorinated group may sterically hinder ideal solvation.

-

Low Solubility: Expected in non-polar solvents like hexanes and toluene, which lack the ability to effectively solvate the polar regions of the molecule.

-

Very Low Solubility: Expected in highly polar, hydrogen-bonding solvents like water, where the molecule's inability to self-associate via strong hydrogen bonds makes it difficult to overcome the strong cohesive forces of the water molecules.

Experimental Protocol: Isothermal Shake-Flask Method with HPLC Analysis

To quantitatively determine the thermodynamic equilibrium solubility, the isothermal shake-flask method is the gold standard, providing a direct measure of a compound's saturation point in a given solvent at a specific temperature.[4][5][6] The concentration of the dissolved compound is then accurately measured using a validated HPLC method.[7][8]

Workflow for Solubility Determination

Caption: Experimental workflow for isothermal shake-flask solubility determination.

Step-by-Step Methodology

A. Materials and Equipment

-

3,5-Dibromo-4-(difluoromethyl)pyridine (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

B. Procedure

-

Preparation of Slurries: Accurately weigh an excess amount of 3,5-Dibromo-4-(difluoromethyl)pyridine (e.g., 5-10 mg) into each glass vial. This ensures that a solid phase remains at equilibrium.[5]

-

Solvent Addition: Add a precise volume (e.g., 2.00 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the slurries for a sufficient time to reach equilibrium, typically 24 to 48 hours.[9] A preliminary time-to-equilibrium study is recommended for novel compounds.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 1 hour to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.[10]

-

Dilution: Accurately dilute the filtered saturated solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample onto the HPLC system. Use a validated method to determine the peak area corresponding to the compound.[11]

C. Quantification

-

Calibration Curve: Prepare a series of standard solutions of 3,5-Dibromo-4-(difluoromethyl)pyridine of known concentrations in the mobile phase.

-

Analysis: Inject the standards and construct a calibration curve by plotting peak area versus concentration.

-

Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the final solubility in the original solvent. Express the result in mg/mL and mol/L.

Illustrative Solubility Profile

The following table presents a hypothetical but scientifically plausible solubility profile for 3,5-Dibromo-4-(difluoromethyl)pyridine at 25°C, based on the theoretical principles discussed. This data serves as an example of how results should be presented.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility (mg/mL) | Predicted Molarity (mol/L) |

| Non-Polar | n-Hexane | 0.1 | < 1 | < 0.004 |

| Toluene | 2.4 | ~ 15 | ~ 0.057 | |

| Polar Aprotic | Dichloromethane | 3.1 | > 200 | > 0.763 |

| Tetrahydrofuran (THF) | 4.0 | > 200 | > 0.763 | |

| Ethyl Acetate | 4.4 | ~ 150 | ~ 0.572 | |

| Acetone | 5.1 | > 200 | > 0.763 | |

| Acetonitrile | 5.8 | ~ 80 | ~ 0.305 | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 | > 0.763 | |

| Polar Protic | Ethanol | 4.3 | ~ 40 | ~ 0.152 |

| Methanol | 5.1 | ~ 35 | ~ 0.133 | |

| Water | 10.2 | < 0.1 | < 0.0004 |

Note: Molecular Weight of 3,5-Dibromo-4-(difluoromethyl)pyridine = 262.9 g/mol .

Interpreting the Predicted Profile

Caption: Relationship between solvent class and predicted solubility.

The predicted data aligns with our theoretical framework. The highest solubilities are seen in polar aprotic solvents like THF, Acetone, and Dichloromethane. These solvents have strong dipole moments that can interact effectively with the polar C-Br, C-F, and pyridine moieties of the solute, but they do not have strong self-association networks (like the hydrogen-bonding network in water) that need to be disrupted. The lower solubility in polar protic solvents like methanol suggests that while hydrogen bonding with the pyridine nitrogen occurs, it is not as favorable as the overall dipole-dipole interactions in aprotic systems. As expected, the compound is predicted to be virtually insoluble in the highly non-polar hexane and the highly polar water, representing the two extremes of the polarity scale.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining and understanding the solubility profile of 3,5-Dibromo-4-(difluoromethyl)pyridine. By combining a theoretical analysis of the molecular structure with the practical application of the isothermal shake-flask method and HPLC analysis, researchers can generate reliable and actionable data. This information is invaluable for guiding solvent selection for synthesis, purification, and formulation, ultimately accelerating the chemical development process while ensuring robustness and reproducibility.

References

- Vertex AI Search. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Bevan, C. D., & Lloyd, R. S. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications.

- Chemistry LibreTexts. (2023, August 29). High Performance Liquid Chromatography.

- ResearchGate. (2008, July 15). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Soares, C., et al. (2021, December 23). Matrix effects on hydrogen bonding and proton transfer in fluoropyridine – HCl complexes. Physical Chemistry Chemical Physics.

- Lazzari, P., et al. (2020). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. PMC - NIH.

- Mishra, N. C., & Rao, N. S. (2017, March 7). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. MDPI.

- USP-NF. (2016, September 30). <1236> Solubility Measurements.

- Li, Y., & O'Hagan, D. (2018). Hydrogen Bonding: Regulator for Nucleophilic Fluorination. PMC - NIH.

Sources

- 1. chem.ws [chem.ws]

- 2. mdpi.com [mdpi.com]

- 3. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uspnf.com [uspnf.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. improvedpharma.com [improvedpharma.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermodynamic Stability of Difluoromethylated Pyridine Derivatives

Introduction: The Significance of the Difluoromethyl Group in Modern Drug Discovery

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the various fluorinated motifs, the difluoromethyl (CHF₂) group holds a unique position. It can act as a bioisostere for hydroxyl, thiol, or amine groups and can participate in hydrogen bonding, which can be crucial for target engagement.[1][4] The pyridine scaffold, a prevalent N-heterocycle in pharmaceuticals, when combined with the CHF₂ group, yields a class of compounds with significant potential.[1][5][6] However, the introduction of the strongly electron-withdrawing CHF₂ group can significantly alter the electronic structure of the pyridine ring, raising critical questions about the thermodynamic stability of the resulting derivatives.

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally validate the thermodynamic stability of difluoromethylated pyridine derivatives. We will explore both computational and experimental methodologies, emphasizing the causal relationships between molecular structure and stability.

Part A: Computational and Predictive Analysis of Stability

Before embarking on lengthy and resource-intensive synthetic campaigns, in silico methods offer a powerful, rational approach to predict the thermodynamic stability of novel chemical entities. Density Functional Theory (DFT) has emerged as a leading tool due to its excellent balance of computational cost and accuracy in elucidating electronic structure and energetics.[7]

Pillar 1: The Rationale for Using Density Functional Theory (DFT)

DFT calculations allow us to approximate the ground-state energy of a molecule, from which we can derive key stability metrics like Bond Dissociation Energies (BDEs) and reaction enthalpies. For difluoromethylated pyridines, we are primarily concerned with the strength of the C-CHF₂ bond and the overall stability of the molecule against decomposition. By calculating these parameters, we can triage a series of virtual compounds and prioritize the synthesis of those predicted to be most stable.

A typical DFT workflow for analyzing these derivatives involves geometry optimization followed by frequency calculations at a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set, to obtain thermodynamic properties like enthalpy and Gibbs free energy.[7][8]

Pillar 2: Key Factors Influencing Thermodynamic Stability

The stability of a difluoromethylated pyridine is not intrinsic but is modulated by several structural factors. Understanding these allows for the rational design of more robust molecules.

-

Positional Isomerism : The position of the CHF₂ group on the pyridine ring (ortho, meta, or para to the nitrogen) is critical.[1][5] The nitrogen atom's electron-withdrawing nature, combined with the inductive effect of the CHF₂ group, creates a complex electronic landscape. DFT studies on substituted pyridines have shown that substituent positions strongly affect the charge density on the ring and its overall stability.[9][10] For instance, a CHF₂ group at the 4-position (para) might experience different electronic stabilization compared to a group at the 2-position (ortho), which is in closer proximity to the nitrogen lone pair.

-

Electronic Effects of Other Substituents : The presence of additional electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyridine ring can either stabilize or destabilize the molecule.[1][6] An EDG, for example, can partially offset the strong electron withdrawal by the CHF₂ group and the ring nitrogen, potentially strengthening the C-CHF₂ bond. Conversely, an additional EWG could further deplete the ring of electron density, potentially weakening key bonds.[6]

-

Degradation Pathways : A primary concern is the potential for decomposition, which could involve the elimination of the CHF₂ group.[6] In some cases, particularly with strong electron-withdrawing groups elsewhere on the ring, the product can become unstable.[6] Computational modeling can be used to explore the energy barriers associated with potential degradation pathways, such as homolytic cleavage of the C-CHF₂ bond to form a difluoromethyl radical.

Visualization: Factors Influencing Stability

The interplay of these factors can be visualized as a decision-making framework for molecular design.

Caption: Key structural factors determining the thermodynamic stability of difluoromethylated pyridines.

Data Presentation: Predicted Bond Dissociation Energies (BDEs)

DFT calculations can provide quantitative estimates of the C-CHF₂ bond strength. Below is a representative table summarizing such hypothetical data for different isomers.

| Compound | Substituent Position | Additional Substituent | Calculated C-CHF₂ BDE (kcal/mol) |

| 1 | 4-CHF₂ | None | 98.5 |

| 2 | 2-CHF₂ | None | 96.2 |

| 3 | 4-CHF₂ | 2-OCH₃ (EDG) | 100.1 |

| 4 | 4-CHF₂ | 2-NO₂ (EWG) | 95.8 |

Note: Data are illustrative and would be derived from DFT calculations (e.g., B3LYP/6-311+G(d,p)).

Part B: Experimental Verification of Thermodynamic Stability

While computational predictions are invaluable for initial screening, experimental validation is essential to confirm the thermodynamic stability of synthesized compounds. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are the gold standard for this purpose.[11][12][13]

Pillar 1: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11][12] For difluoromethylated pyridine derivatives, TGA is used to determine the decomposition temperature (T_d), which is the temperature at which the molecule begins to lose mass due to degradation. A higher T_d indicates greater thermal stability.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Calibration : Calibrate the TGA instrument's mass and temperature scales using certified reference materials (e.g., calcium oxalate) as per the manufacturer's guidelines.[14]

-

Sample Preparation : Accurately weigh 5-10 mg of the purified difluoromethylated pyridine derivative into a clean TGA pan (typically aluminum or platinum).

-

Instrument Setup :

-

Place the sample pan in the TGA furnace.

-

Set the atmosphere to a continuous flow of inert gas (e.g., Nitrogen) at a rate of 50-100 mL/min to prevent oxidative degradation.[14]

-

-

Thermal Program :

-

Data Analysis :

-

Plot the sample mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (T_d), often calculated as the intersection of the baseline tangent with the tangent of the mass loss curve.

-

Pillar 2: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[12] It is used to detect thermal events such as melting, crystallization, and decomposition. While TGA shows if mass is lost, DSC shows the energetic changes associated with thermal events, indicating whether a decomposition is endothermic or exothermic.[15]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using high-purity standards like indium and zinc.[14]

-

Sample Preparation : Accurately weigh 2-5 mg of the sample into a DSC pan (e.g., hermetically sealed aluminum pan to contain any volatiles).

-

Instrument Setup :

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Maintain an inert atmosphere (e.g., Nitrogen) with a flow rate of 20-50 mL/min.

-

-

Thermal Program :

-

Execute a heat-cool-heat cycle. First, heat the sample at a rate of 10 °C/min to a temperature above its melting point but below its decomposition temperature.

-

Cool the sample at a controlled rate (e.g., 10 °C/min).

-

Reheat the sample at 10 °C/min to a temperature that encompasses the decomposition event observed in TGA.

-

-

Data Analysis :

-

Plot heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks (melting) and exothermic peaks (decomposition). The onset temperature of the exothermic decomposition peak provides another measure of thermal stability.

-

Visualization: Integrated Stability Assessment Workflow

The synergy between computational and experimental methods provides a robust, self-validating system for assessing stability.

Caption: Workflow integrating computational prediction with experimental thermal analysis for stability assessment.

Data Presentation: Experimental Thermal Analysis Results

Experimental data should be tabulated to allow for direct comparison with computational predictions and across different compounds.

| Compound | T_d from TGA (Onset, °C) | Decomposition Peak from DSC (Onset, °C) | Key Observations |

| 1 | 255 | 258 (Exothermic) | Sharp, single-step decomposition. |

| 2 | 240 | 242 (Exothermic) | Lower stability than 4-isomer. |

| 3 | 275 | 278 (Exothermic) | EDG enhances thermal stability. |

| 4 | 230 | 233 (Exothermic) | EWG significantly reduces stability. |

Conclusion and Authoritative Grounding

The thermodynamic stability of difluoromethylated pyridine derivatives is a critical parameter in drug development, governed by a predictable interplay of positional isomerism and electronic effects. A judicious combination of predictive computational modeling using DFT and empirical validation through thermal analysis (TGA/DSC) provides a robust and efficient strategy for identifying stable drug candidates. By understanding the "why" behind these experimental and computational choices, researchers can rationally design molecules with improved stability profiles, thereby de-risking the development process and accelerating the delivery of new therapeutics.

References

-

Request PDF. (n.d.). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. Available from: [Link]

-

Yuan, C., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. Available from: [Link]

-

Yuan, C., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. Available from: [Link]

- Chen, P., et al. (2022). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl) methyl. Organic Letters.

-

Sharpe, R. J., et al. (2014). A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals. Organic Letters. Available from: [Link]

-

ResearchGate. (n.d.). Site-selective C−H difluoromethylation of pyridines a Bioactive.... Available from: [Link]

-

Boopathi, M., et al. (n.d.). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Zhu, S., et al. (2022). C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. Journal of the American Chemical Society. Available from: [Link]

-

Nguyen, T. L. A., et al. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Advances. Available from: [Link]

-

Japanese Pharmacopoeia. (n.d.). Thermal Analysis. Available from: [Link]

-

Request PDF. (n.d.). Selective Trifluoromethiolation and Difluoromethiolation of Pyridines at C(3) Position. Available from: [Link]

-

Doyle, A. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available from: [Link]

-

Vural, H. (2021). DFT studies of structural and nonlinear optical properties of 5-(Trifluoromethyl)pyridine-2-Thiol. Journal of Engineering Research and Applied Science. Available from: [Link]

-

Mondal, S., et al. (2025). Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. Angewandte Chemie International Edition. Available from: [Link]

-

Li, X., et al. (2020). Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. Available from: [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available from: [Link]

-

Gaisinskaya-Kipnis, A., & V. K. (2010). Thermal Analysis. Analytical Chemistry. Available from: [Link]

-

Patel, K. D., et al. (2023). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Journal of Scientific Research. Available from: [Link]

-

Wang, S., et al. (2024). Promoting Photocatalytic Direct C-H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. Available from: [Link]

-

Doyle, A. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available from: [Link]

-

RSC Publishing. (n.d.). Difluoromethylation of Heterocycles via a Radical Process. Available from: [Link]

-

Wang, S., et al. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. Available from: [Link]

-

ResearchGate. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine. Available from: [Link]

-

Roy, R. K. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. Available from: [Link]

Sources

- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. journaleras.com [journaleras.com]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. rigaku.com [rigaku.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 15. iitk.ac.in [iitk.ac.in]

Introduction: The Strategic Importance of 3,5-Dibromo-4-(difluoromethyl)pyridine in Modern Drug Discovery

An Application Note and Detailed Protocols for the Suzuki-Miyaura Cross-Coupling of 3,5-Dibromo-4-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF2), in particular, serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. The pyridine core, a prevalent motif in pharmaceuticals, offers a basic nitrogen atom for salt formation and key hydrogen bonding interactions.

Consequently, 3,5-Dibromo-4-(difluoromethyl)pyridine emerges as a highly valuable and versatile building block for the synthesis of novel pharmaceutical candidates. The two bromine atoms provide orthogonal handles for the sequential introduction of diverse molecular fragments via cross-coupling reactions. The Suzuki-Miyaura cross-coupling, renowned for its mild reaction conditions, broad functional group tolerance, and commercial availability of reagents, stands as the preeminent method for the C-C bond formation necessary to elaborate this core structure.[1][2]

This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 3,5-Dibromo-4-(difluoromethyl)pyridine, offering detailed protocols for both selective mono-arylation and subsequent di-arylation. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying scientific principles to empower researchers to optimize these transformations for their specific needs.

Mechanistic Underpinnings of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The generally accepted catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity in the Mono-Arylation of 3,5-Dibromo-4-(difluoromethyl)pyridine

A critical consideration in the functionalization of 3,5-Dibromo-4-(difluoromethyl)pyridine is the regioselectivity of the initial Suzuki-Miyaura coupling. The two bromine atoms are in chemically distinct environments, and their relative reactivity will dictate the position of the first arylation.

The reactivity of the C-Br bonds is influenced by both electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen deactivates the adjacent C-2 and C-6 positions towards oxidative addition, while activating the C-3, C-4, and C-5 positions. In the case of 3,5-dibromopyridine, the C-3 and C-5 positions are electronically similar. However, the introduction of a strongly electron-withdrawing difluoromethyl group at the C-4 position is expected to further increase the electrophilicity of the adjacent C-3 and C-5 positions, thereby enhancing their reactivity towards oxidative addition.[3]

Given the symmetrical electronic influence of the 4-CHF2 group on both the C-3 and C-5 positions, achieving high regioselectivity for mono-arylation may be challenging. However, subtle differences in steric hindrance or coordination of the palladium catalyst to the pyridine nitrogen could favor one position over the other. For many substituted dibromopyridines, the position with less steric hindrance tends to be more reactive. In this case, both positions are sterically similar. Therefore, it is plausible that a mixture of 3-aryl-5-bromo-4-(difluoromethyl)pyridine and 3-bromo-5-aryl-4-(difluoromethyl)pyridine will be formed. The following protocol for mono-arylation is designed to favor the formation of a single product, but researchers should be prepared to isolate isomers.

Protocol 1: Selective Mono-Arylation of 3,5-Dibromo-4-(difluoromethyl)pyridine

This protocol is designed for a selective mono-arylation, employing a slight excess of the boronic acid to drive the reaction to completion while minimizing the formation of the di-substituted product.

Reagents and Materials

| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |

| 3,5-Dibromo-4-(difluoromethyl)pyridine | 1805252-89-4 | 269.90 g/mol | 1.0 | 1.0 |

| Arylboronic Acid | Varies | Varies | 1.1 | 1.1 |

| Pd(dppf)Cl2·CH2Cl2 | 95464-05-4 | 816.64 g/mol | 0.03 | 0.03 |

| K2CO3 | 584-08-7 | 138.21 g/mol | 3.0 | 3.0 |

| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | 10 mL | - |

| Water | 7732-18-5 | 18.02 g/mol | 2 mL | - |

Step-by-Step Procedure

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-Dibromo-4-(difluoromethyl)pyridine (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(dppf)Cl2·CH2Cl2 (0.03 mmol), and K2CO3 (3.0 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.

-

Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.

Caption: Workflow for the mono-arylation of 3,5-Dibromo-4-(difluoromethyl)pyridine.

Protocol 2: Di-arylation of 3,5-Dibromo-4-(difluoromethyl)pyridine

This protocol is designed for the synthesis of 3,5-diaryl-4-(difluoromethyl)pyridine. This can be achieved either by starting from the isolated mono-arylated product or in a one-pot fashion from the dibromo starting material by using an excess of the boronic acid.

Reagents and Materials

| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |

| 3,5-Dibromo-4-(difluoromethyl)pyridine | 1805252-89-4 | 269.90 g/mol | 1.0 | 1.0 |

| Arylboronic Acid | Varies | Varies | 2.5 | 2.5 |

| Pd(PPh3)4 | 14221-01-3 | 1155.56 g/mol | 0.05 | 0.05 |

| Cs2CO3 | 534-17-8 | 325.82 g/mol | 4.0 | 4.0 |

| Toluene | 108-88-3 | 92.14 g/mol | 10 mL | - |

| Water | 7732-18-5 | 18.02 g/mol | 2 mL | - |

Step-by-Step Procedure

-

In a dry Schlenk flask under an inert atmosphere, combine 3,5-Dibromo-4-(difluoromethyl)pyridine (1.0 mmol), the arylboronic acid (2.5 mmol), Pd(PPh3)4 (0.05 mmol), and Cs2CO3 (4.0 mmol).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add toluene (10 mL) and water (2 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 24-48 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (40 mL) and filter through a pad of Celite.

-

Wash the filtrate with water (30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the 3,5-diaryl-4-(difluoromethyl)pyridine product.

Caption: Workflow for the di-arylation of 3,5-Dibromo-4-(difluoromethyl)pyridine.

Safety and Handling

3,5-Dibromo-4-(difluoromethyl)pyridine and its derivatives should be handled with care in a well-ventilated fume hood.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The hazards associated with this compound are not fully characterized, but related compounds are known to be harmful if swallowed and cause skin and eye irritation.[4] Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate precautions. For detailed safety information, consult the Safety Data Sheets (SDS) for all reagents used.

References

- Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone | Request PDF. (2025, August 7).

-

Regioselective Suzuki coupling on pyridinium N-(3,5-dibromoheteroar-2-yl)aminides - CORE. (n.d.). Retrieved from [Link]

-

Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines | The Journal of Organic Chemistry - ACS Publications. (2013, July 13). Retrieved from [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. (n.d.). Retrieved from [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

-